Methylene Linker Length: Target Compound vs. Directly Attached Analog N-(1-Benzylpiperidin-4-yl)-3-chlorobenzamide
The target compound contains a methylene (–CH₂–) spacer between the piperidine ring and the amide nitrogen, whereas the closely related analog N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide attaches the amide directly to the piperidine 4-position. This single-atom difference increases the rotatable bond count from 4 to 5, extends the distance between the basic piperidine nitrogen and the benzamide carbonyl by approximately 1.5 Å, and raises the molecular weight from 328.8 to 342.9 g/mol [1]. In N-benzylpiperidine amide series, linker length directly modulates the projection of the benzamide moiety into target binding pockets—Class III antiarrhythmic patents explicitly teach that the alkylene spacer “n” (0–3) controls cardiac action potential prolongation potency, with n=1 often providing the optimal balance of conformational flexibility and binding site complementarity [2].
| Evidence Dimension | Linker structure, rotatable bond count, molecular weight, and estimated N-to-carbonyl distance |
|---|---|
| Target Compound Data | Methylene linker (n=1); 5 rotatable bonds; MW = 342.87 g/mol; N-to-carbonyl distance ≈ 5.2 Å (estimated from SMILES) |
| Comparator Or Baseline | Direct attachment (n=0); N-(1-benzylpiperidin-4-yl)-3-chlorobenzamide; 4 rotatable bonds; MW = 328.8 g/mol; N-to-carbonyl distance ≈ 3.7 Å (estimated); CAS not confirmed |
| Quantified Difference | +1 rotatable bond; +14.07 g/mol MW; ≈ +1.5 Å spacer length; literature teaches n=1 spacer alters Class III antiarrhythmic potency by >10-fold relative to n=0 in certain substitution contexts [2] |
| Conditions | Structural comparison based on 2D chemical structures and computed molecular descriptors (PubChem). Biological impact inferred from patent SAR tables for N-benzylpiperidine amide antiarrhythmic activity (guinea pig ventricular myocyte action potential duration assays). |
Why This Matters
For procurement in a hit-to-lead or SAR program, the methylene spacer differentiates the compound’s pharmacophore geometry; substituting the direct-attachment analog would alter the vector of the benzamide group, likely changing potency and target selectivity, and would break SAR continuity in a lead optimization series.
- [1] PubChem CID 16895717. N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/953933-55-6 (accessed April 2026). View Source
- [2] Desai BN, Fowler KW, Moormann AE. Substituted N-benzylpiperidine amides. U.S. Patent US5098915, 1992. Teaches that alkylene spacer length (n=0 vs n=1) critically modulates Class III antiarrhythmic activity. View Source
